

App-MP CAS number and IUPAC name

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Compound of Interest

Compound Name: App-MP

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An In-depth Technical Guide to Adenosine 5'-(β,γ -methylene)triphosphate (**App-MP** / AMP-PCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ -methylene)triphosphate (commonly referred to by the acronym AMP-PCP, and likely the intended subject of "**App-MP**") is a non-hydrolyzable analog of adenosine triphosphate (ATP). In this molecule, a methylene bridge replaces the oxygen atom between the β and γ phosphates. This structural modification makes the terminal phosphate group resistant to cleavage by ATPases and kinases, rendering it an invaluable tool in biochemistry and pharmacology. AMP-PCP acts as a competitive inhibitor for many ATP-dependent enzymes, effectively locking them in an ATP-bound conformational state. This allows for the detailed study of enzyme kinetics, protein-substrate interactions, and the structural basis of enzyme mechanisms. Furthermore, it serves as a selective agonist for certain purinergic receptors.

This technical guide provides a comprehensive overview of AMP-PCP, including its chemical identity, biochemical properties, and key experimental applications.

Chemical Identification

Identifier	Value
Common Name	Adenosine 5'-(β,γ -methylene)triphosphate
Synonyms	AMP-PCP, β,γ -Methyleneadenosine 5'-triphosphate
IUPAC Name	(--INVALID-LINK-- phosphoryl)methyl)phosphonic acid
CAS Number	3469-78-1 [1]
Molecular Formula	$C_{11}H_{18}N_5O_{12}P_3$
Molecular Weight	505.21 g/mol

Quantitative Data: Binding Affinities and Inhibitory Constants

AMP-PCP's utility stems from its ability to bind to the active sites of ATP-dependent enzymes and receptors. The following table summarizes key quantitative data regarding its binding affinity and inhibitory constants for several well-characterized protein targets.

Protein Target	Organism/System	Metric	Value	Reference(s)
Heat shock protein 90 (Hsp90)	Not specified	Kd	3.8 μ M	[2] [3] [4]
Glycogen synthase kinase β (GSK-3 β)	Not specified	Ki	490 μ M	[5]
P2X ₁ and P2X ₃ Receptors (for α,β -methylene ATP)	Rat	EC ₅₀	~1 μ M	[6]
Adenylate Cyclase	Not specified	Ki	~0.5 mM	[6]

Experimental Protocols

Competitive Inhibition Assay for Kinases (Scintillation Proximity Assay)

This protocol outlines a method to determine the ATP-competitive nature of kinase inhibitors using AMP-PCP. The principle relies on measuring the shift in the IC₅₀ value of an inhibitor in the presence of a fixed concentration of the competitive inhibitor, AMP-PCP.

Materials:

- Kinase of interest (e.g., Glycogen Synthase Kinase-3 β)
- Peptide substrate for the kinase
- [γ -³³P]ATP
- AMP-PCP

- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrates)
- Microplate suitable for scintillation counting
- Microplate scintillation counter

Procedure:

- Prepare Reagents:
 - Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
 - Prepare a solution of AMP-PCP in the kinase assay buffer at a concentration above its K_i (e.g., for GSK-3β, a concentration > 490 μM would be appropriate).[5]
 - Prepare a master mix containing the kinase, its peptide substrate, and [γ-³³P]ATP at a low concentration.
- Assay Setup:
 - In a microplate, add the test inhibitor dilutions.
 - To one set of wells, add the kinase assay buffer. To a parallel set of wells, add the AMP-PCP solution.
 - Initiate the kinase reaction by adding the master mix to all wells.
- Incubation:
 - Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
- Detection:

- Stop the reaction by adding a stop solution containing EDTA and the SPA beads.
- Incubate to allow the biotinylated peptide substrate to bind to the streptavidin-coated beads.
- Centrifuge the plate to pellet the beads.
- Measurement:
 - Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated substrate bound to the beads.
- Data Analysis:
 - Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration for both conditions (with and without AMP-PCP).
 - Determine the IC_{50} values from the resulting dose-response curves. A significant rightward shift in the IC_{50} curve in the presence of AMP-PCP indicates that the inhibitor is ATP-competitive.

ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by an ATPase. It can be used to determine the inhibitory effect of AMP-PCP.

Materials:

- Purified ATPase enzyme
- ATP
- AMP-PCP
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM $MgCl_2$)
- Malachite Green Reagent (see preparation note below)
- Phosphate Standard Solution (e.g., KH_2PO_4)

- 96-well microplate
- Microplate reader

Reagent Preparation (Malachite Green):

- A common formulation involves mixing solutions of malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol in an acidic solution.^[7]^[8] It is crucial to use phosphate-free water and glassware to minimize background.

Procedure:

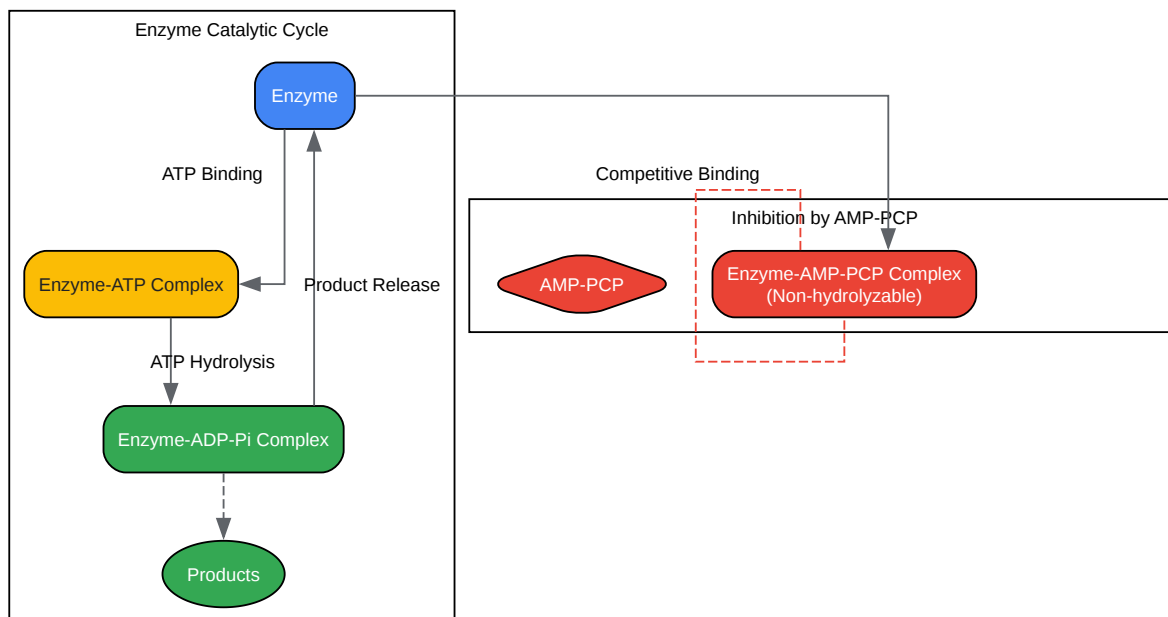
- Prepare Reagents:
 - Prepare serial dilutions of AMP-PCP in the assay buffer.
 - Prepare a solution of ATP at a concentration near the K_m of the ATPase.
- Assay Setup:
 - In a 96-well plate, add the assay buffer, the ATPase enzyme, and the different concentrations of AMP-PCP. Include a control with no inhibitor.
 - Pre-incubate the plate at the enzyme's optimal temperature for a few minutes.
 - Initiate the reaction by adding the ATP solution to all wells.
- Incubation:
 - Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
- Stop Reaction and Color Development:
 - Stop the enzymatic reaction by adding the Malachite Green Reagent to each well.^[9] This reagent is acidic and will denature the enzyme.
 - Allow the color to develop for 15-30 minutes at room temperature.

- Measurement:
 - Measure the absorbance at approximately 620-650 nm using a microplate reader.
- Data Analysis:
 - Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.
 - Plot the rate of phosphate release against the concentration of AMP-PCP to determine its inhibitory effect and calculate the IC₅₀ if applicable.

Signaling Pathways and Mechanisms of Action

Inhibition of ATP-Dependent Enzymes

AMP-PCP is a valuable tool for dissecting the mechanism of ATP-dependent enzymes such as kinases and ATPases. By binding to the ATP-binding pocket without being hydrolyzed, it can trap the enzyme in a state that mimics the binding of the natural substrate. This "frozen" state is amenable to structural studies like X-ray crystallography and cryo-EM, providing insights into the conformational changes that occur upon substrate binding.

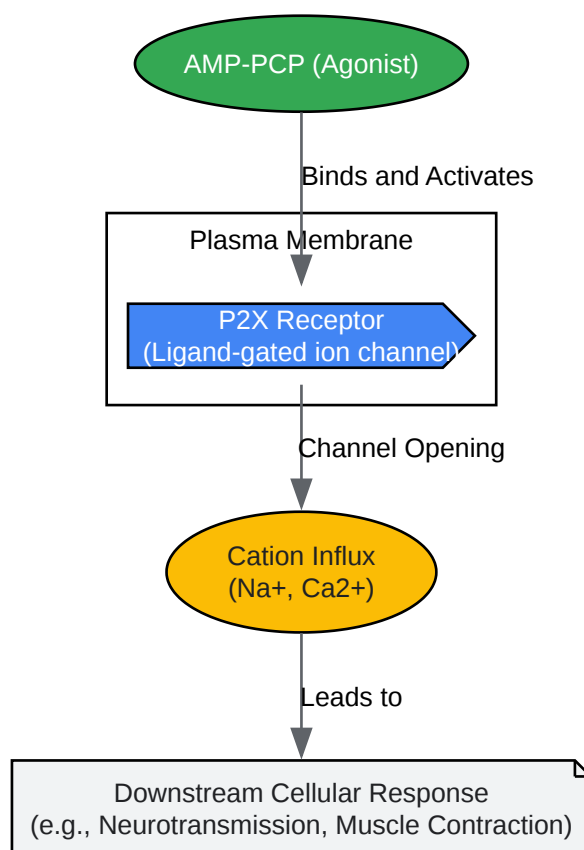


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Competitive inhibition of an ATP-dependent enzyme by AMP-PCP.

Activation of P2X Receptors

Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are broadly classified into P2X and P2Y families. P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Na^+ and Ca^{2+} .^{[10][11][12][13]} AMP-PCP can act as an agonist at certain P2X receptor subtypes, particularly P2X₁ and P2X₃.^[6] By using a non-hydrolyzable analog, researchers can study the direct effects of receptor activation without the confounding influence of ATP degradation products like ADP and adenosine, which can activate other purinergic receptors.



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Activation of P2X receptors by AMP-PCP leading to cellular responses.

Conclusion

Adenosine 5'-(β,γ -methylene)triphosphate (AMP-PCP) is a powerful and versatile tool for researchers in the life sciences. Its resistance to hydrolysis allows for the stabilization of enzyme-substrate complexes and the specific activation of certain purinergic receptors. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of experiments utilizing this important ATP analog. As with any reagent, careful consideration of its concentration, purity, and the specific experimental context is crucial for obtaining reliable and reproducible results.

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